2-Aminoquinoline-4-carboxylic acid
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Overview
Description
2-Aminoquinoline-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial applications . The compound features an amino group at the second position and a carboxylic acid group at the fourth position on the quinoline ring, making it a versatile scaffold for further functionalization.
Mechanism of Action
Target of Action
It is known that 4-aminoquinolines, a related class of compounds, have been used for the control and eradication of malaria .
Mode of Action
The effectiveness of related 4-aminoquinolines has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite . This suggests that 2-Aminoquinoline-4-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been synthesized via various protocols and have been reported to have a wide range of biological and pharmacological activities .
Result of Action
Quinoline-based compounds have been reported to have a broad spectrum of bioactivity, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
It is known that the synthesis of quinoline and its derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Aminoquinoline-4-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Amodiaquine: Another antimalarial drug with a similar structure.
2-Phenylquinoline-4-carboxylic acid: A derivative with anticancer properties.
Uniqueness: 2-Aminoquinoline-4-carboxylic acid is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-aminoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCNNACKTTUWQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390229 |
Source
|
Record name | 2-aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157915-68-9 |
Source
|
Record name | 2-Amino-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157915-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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